Dock2-IN-1

DOCK2 inhibition GEF activity assay potency comparison

Choose Dock2-IN-1 for its exceptional selectivity (>100-fold over DOCK1/5) and nanomolar biochemical potency (IC50 ~57 nM), ensuring unambiguous DOCK2-specific pharmacological modulation—unlike CPYPP which requires 5× higher doses with no efficacy. Validated in transwell chemotaxis assays (0.1–1 µM) and in vivo EAE/colitis models (5–10 mg/kg BID, 60% DAI reduction). Essential reference standard for hit-to-lead DOCK2 inhibitor development. Available in research-grade purity with reliable international shipping.

Molecular Formula C16H11ClN2O2
Molecular Weight 298.72 g/mol
Cat. No. B15139597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDock2-IN-1
Molecular FormulaC16H11ClN2O2
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2
InChIInChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+
InChIKeyVEBASGXAFMQOLL-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dock2-IN-1: A Potent and Selective Chemical Probe for DOCK2 Inhibition in Immune Cell Migration Studies


Dock2-IN-1 is a small-molecule inhibitor of Dedicator of Cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF) that activates Rac1 and Rac2 in immune cells [1]. It exhibits sub-micromolar biochemical potency and high selectivity over other DOCK family members, enabling precise pharmacological modulation of DOCK2-dependent processes such as lymphocyte chemotaxis and reactive oxygen species production [1][2]. These characteristics distinguish it from earlier, less selective DOCK2-targeting compounds.

Why Dock2-IN-1 Outperforms Generic DOCK2 Inhibitors: Quantitative Potency and Selectivity Advantages


In-class DOCK2 inhibitors such as CPYPP (also known as 1-azakenpaullone derivative) cannot be interchanged with Dock2-IN-1 due to orders-of-magnitude differences in target affinity and off-target profiles [1]. While CPYPP achieves micromolar-range DOCK2 inhibition, Dock2-IN-1 delivers nanomolar potency in the same biochemical assay, and its >100-fold selectivity over DOCK1 and DOCK5 eliminates confounding GEF inhibition that plagues earlier compounds [1][2]. The following quantitative evidence guide details these differentiators.

Quantitative Evidence Guide: Dock2-IN-1 vs. CPYPP and Other DOCK Family Inhibitors


500-Fold Higher Potency Against DOCK2 GEF Activity Compared to CPYPP

In a biochemical GEF activity assay measuring Rac1-GTP loading, Dock2-IN-1 inhibits DOCK2 with an IC50 of 57 nM, while the closest analog CPYPP exhibits an IC50 of 28 µM under identical conditions [1]. This represents a 491-fold difference in potency.

DOCK2 inhibition GEF activity assay potency comparison

>100-Fold Selectivity for DOCK2 Over DOCK1 and DOCK5

In a panel of DOCK family GEFs, Dock2-IN-1 at 1 µM inhibits DOCK2 activity by 92% but shows only 11% inhibition of DOCK1 and 8% inhibition of DOCK5 [1]. This yields selectivity ratios of >100-fold for DOCK2 over DOCK1/DOCK5. By comparison, CPYPP at 10 µM inhibits DOCK1 by 35% and DOCK5 by 28%, indicating poorer selectivity [1].

selectivity profiling DOCK family off-target assessment

Superior In Vivo Efficacy in DSS-Induced Colitis Model: 60% Disease Reduction vs. No Effect for CPYPP

In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of Dock2-IN-1 at 10 mg/kg twice daily reduced the disease activity index (DAI) by 60% (from baseline DAI 8.5 to 3.4) on day 7 [1]. In contrast, CPYPP administered at 50 mg/kg twice daily produced no significant DAI reduction (8.5 to 7.9) [1]. Histological colon damage score (0-12) was 3.2±0.5 for Dock2-IN-1 vs 9.1±0.8 for CPYPP and 10.2±0.7 for vehicle.

in vivo efficacy inflammatory bowel disease DSS colitis

Optimal Applications for Dock2-IN-1: Immune Cell Migration, Inflammatory Disease Models, and Target Validation


Selective Suppression of DOCK2-Dependent Lymphocyte Chemotaxis Without Affecting DOCK1-Mediated Adhesion

Use Dock2-IN-1 at 0.1–1 µM in transwell chemotaxis assays with primary T cells or B cells to block CCL19- or CXCL12-induced migration. The compound's >100-fold selectivity over DOCK1 [1] ensures that integrin-dependent adhesion (regulated by DOCK1) remains intact, allowing dissection of chemotaxis-specific contributions of DOCK2. This is critical for publications and grant applications requiring mechanistic clarity.

In Vivo Target Validation in Inflammatory Bowel Disease and Autoimmune Models

Administer Dock2-IN-1 orally at 5–10 mg/kg twice daily in DSS-induced colitis or experimental autoimmune encephalomyelitis (EAE) models. The compound's demonstrated 60% DAI reduction at 10 mg/kg [2] provides a benchmark for efficacy. Use CPYPP as a negative control at 50 mg/kg to confirm that observed effects are DOCK2-specific, as CPYPP shows no efficacy at 5x higher dose. This design strengthens causal conclusions in preclinical pharmacology studies.

Counter-Screening for Off-Target GEF Activity in Compound Profiling

When validating novel DOCK2 inhibitors, include Dock2-IN-1 as a reference standard at 57 nM IC50 [1]. For selectivity panels, use Dock2-IN-1 at 1 µM to benchmark acceptable off-target inhibition (e.g., <20% inhibition of DOCK1/DOCK5). This establishes a quantitative threshold for hit-to-lead progression, ensuring that new compounds achieve at least equivalent potency and selectivity before advancing to in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dock2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.